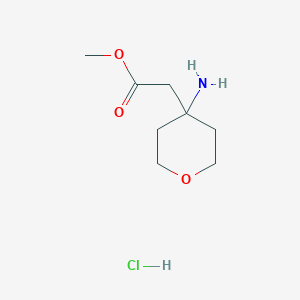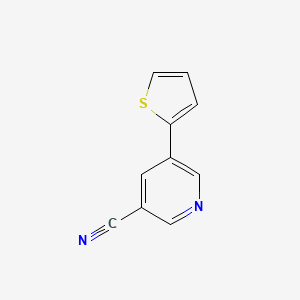
5-(噻吩-2-基)烟腈
描述
5-(Thiophen-2-yl)nicotinonitrile is a useful research compound. Its molecular formula is C10H6N2S and its molecular weight is 186.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Thiophen-2-yl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Thiophen-2-yl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杀菌活性
5-(噻吩-2-基)烟腈: 被认为是一种重要的杀菌活性先导化合物。研究表明,该化合物的某些衍生物,特别是第六位带有氯基的衍生物,对黄瓜霜霉病 (CDM) 等作物病害表现出良好的杀菌活性。 这些发现表明,可以通过进一步的结构优化来开发有效的杀菌剂 .
抗菌性能
噻吩衍生物,包括5-(噻吩-2-基)烟腈,已经显示出抗菌活性。 这种广泛的应用表明,此类化合物可用于开发新的抗菌剂,以对抗各种细菌和真菌感染 .
镇痛和抗炎用途
在医学领域,噻吩衍生物以其镇痛和抗炎特性而闻名。 这表明5-(噻吩-2-基)烟腈有可能用于合成新的止痛药和消炎药 .
降压作用
噻吩化合物也与降压作用有关。 这表明5-(噻吩-2-基)烟腈有可能用于创造治疗高血压的药物 .
抗肿瘤活性
噻吩衍生物的抗肿瘤活性是另一个重要的研究领域5-(噻吩-2-基)烟腈可能有助于开发新的抗癌药物,扩大对抗各种癌症的武器库 .
材料科学应用
除了医学应用之外,噻吩衍生物还用于材料科学,例如在发光二极管 (LED) 的制造中。 这表明5-(噻吩-2-基)烟腈可以在开发电子材料和器件中发挥作用 .
缓蚀作用
在工业应用中,噻吩化合物用作金属的缓蚀剂。 这表明5-(噻吩-2-基)烟腈可以探索其在保护金属表面免受腐蚀的潜力,这对于延长金属结构的寿命至关重要 .
作用机制
Mode of Action
Many thiophene derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 5-(Thiophen-2-yl)nicotinonitrile could potentially interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiophene derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.
Result of Action
Without specific studies on 5-(Thiophen-2-yl)nicotinonitrile, it’s difficult to describe the precise molecular and cellular effects of this compound’s action. Based on the known activities of other thiophene derivatives , it could potentially have a range of effects depending on the specific targets it interacts with.
生化分析
Biochemical Properties
5-(Thiophen-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with DNA, leading to DNA degradation . It also exhibits broad-spectrum antimicrobial activity, being effective against both Gram-positive and Gram-negative bacterial strains . The interaction of 5-(Thiophen-2-yl)nicotinonitrile with superoxide dismutase (SOD) mimics its activity, inhibiting the generation of superoxide radicals . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.
Cellular Effects
The effects of 5-(Thiophen-2-yl)nicotinonitrile on various cell types and cellular processes are profound. This compound has been observed to induce DNA and protein degradation in bacterial cells, leading to cell death . Additionally, it exhibits antifungal activity against Saccharomyces cerevisiae
Molecular Mechanism
At the molecular level, 5-(Thiophen-2-yl)nicotinonitrile exerts its effects through several mechanisms. It binds to DNA, causing structural changes that lead to degradation . The compound also interacts with enzymes such as superoxide dismutase, inhibiting their activity and reducing the generation of reactive oxygen species . These molecular interactions are crucial for understanding the compound’s antimicrobial and antioxidant properties.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(Thiophen-2-yl)nicotinonitrile over time in laboratory settings are important factors in its biochemical analysis. Studies have shown that the compound remains stable under various conditions, maintaining its antimicrobial and antioxidant activities . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that 5-(Thiophen-2-yl)nicotinonitrile can sustain its biological activity over extended periods.
Dosage Effects in Animal Models
The effects of 5-(Thiophen-2-yl)nicotinonitrile vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antioxidant activities without noticeable toxic effects . At higher doses, toxic effects such as cellular damage and oxidative stress have been observed . These findings underscore the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
5-(Thiophen-2-yl)nicotinonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism involves its conversion into various intermediates, which can further interact with cellular components . These metabolic interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-(Thiophen-2-yl)nicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
5-(Thiophen-2-yl)nicotinonitrile is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the nucleus and mitochondria . These subcellular localizations are critical for its activity and function, influencing its interactions with cellular components.
属性
IUPAC Name |
5-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIJNJZPWVSQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705748 | |
| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-10-2 | |
| Record name | 3-Pyridinecarbonitrile, 5-(2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


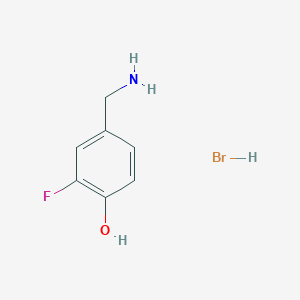
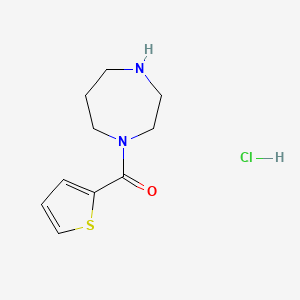
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)
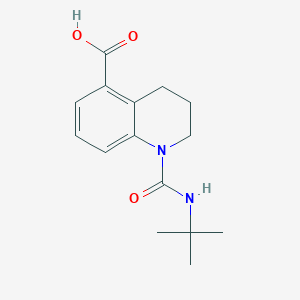
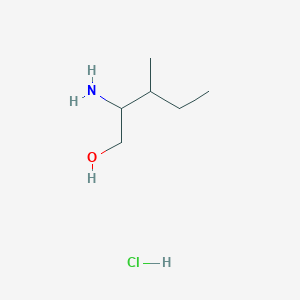
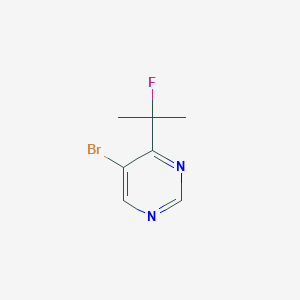
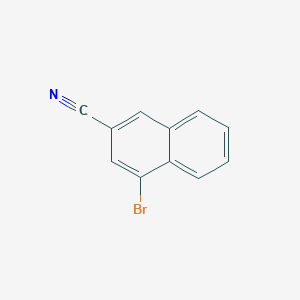

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)
![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)
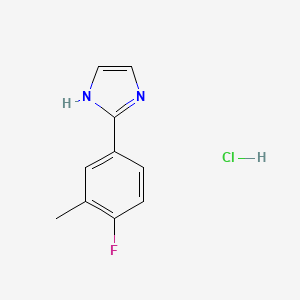

![4-[(2-Phenylethyl)amino]phenol hydrobromide](/img/structure/B1523419.png)
